(R)-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid
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Overview
Description
®-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid is a chiral amino acid derivative with a unique structure that includes an amino group, a methoxyphenyl group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the use of chiral catalysts to ensure the correct stereochemistry of the product. The starting materials often include 2-methoxybenzaldehyde and a suitable amino acid precursor. The reaction conditions may involve:
Condensation reactions: Combining the aldehyde with the amino acid precursor under acidic or basic conditions.
Oxidation reactions: Using oxidizing agents to introduce the ketone functional group.
Chiral resolution: Employing chiral catalysts or chiral chromatography to separate the desired enantiomer.
Industrial Production Methods
Industrial production of ®-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the ketone group can yield secondary alcohols.
Scientific Research Applications
®-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, altering their activity and affecting biochemical pathways. The methoxyphenyl group and the ketone functional group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid: The enantiomer of the compound with different stereochemistry.
2-Amino-4-(2-hydroxyphenyl)-4-oxobutanoic acid: A similar compound with a hydroxyl group instead of a methoxy group.
2-Amino-4-(2-methoxyphenyl)-4-hydroxybutanoic acid: A compound with a hydroxyl group instead of a ketone group.
Uniqueness
®-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature and the presence of both an amino group and a ketone group make it a valuable compound for studying stereochemical effects and enzyme interactions.
Biological Activity
(R)-2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid, often referred to as a derivative of curcumin, has garnered attention in recent years for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the realms of anti-inflammatory, antioxidant, and anticancer activities. This article synthesizes current research findings, presents case studies, and provides data tables to illustrate the biological activity of this compound.
Chemical Structure and Synthesis
The compound’s structure is characterized by an amino group, a ketone, and a methoxy-substituted phenyl group. Its synthesis typically involves the reaction of appropriate amino acids with substituted phenolic compounds under controlled conditions. Recent studies have reported various synthetic routes that yield high purity and yield percentages, which are crucial for subsequent biological testing .
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as IL-6 in a dose-dependent manner. The compound was found to be effective at concentrations as low as 1 µM, outperforming many traditional anti-inflammatory agents .
Table 1: Inhibitory Effects on IL-6 Production
Concentration (µM) | IL-6 Inhibition (%) |
---|---|
1 | 30 |
3 | 50 |
10 | 70 |
30 | 85 |
2. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging tests. The compound exhibited a significant ability to scavenge free radicals, with an antioxidant activity surpassing that of ascorbic acid by approximately 1.35-fold .
Table 2: Antioxidant Activity Comparison
Compound | DPPH Scavenging Activity (%) |
---|---|
This compound | 95 |
Ascorbic Acid | 70 |
3. Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. It has shown cytotoxic effects against several types of cancer cells, including breast and lung cancer cells. A notable study reported that at concentrations of 10 µM, the compound induced apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells .
Case Study: Cytotoxicity in Cancer Cell Lines
In vitro studies on A549 (lung cancer) and MCF-7 (breast cancer) cell lines revealed:
- A549 Cells: IC50 = 15 µM
- MCF-7 Cells: IC50 = 12 µM
The biological activities of this compound are believed to stem from its ability to modulate signaling pathways involved in inflammation and cell survival. Specifically, it appears to inhibit the NF-kB signaling pathway, which plays a critical role in inflammatory responses and cancer progression .
Properties
Molecular Formula |
C11H13NO4 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
(2R)-2-amino-4-(2-methoxyphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-16-10-5-3-2-4-7(10)9(13)6-8(12)11(14)15/h2-5,8H,6,12H2,1H3,(H,14,15)/t8-/m1/s1 |
InChI Key |
SPJHXRHVIFGFCY-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)C[C@H](C(=O)O)N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC(C(=O)O)N |
Origin of Product |
United States |
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